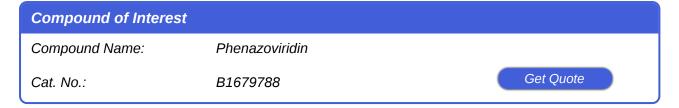


# Application Notes and Protocols for the Isolation of Phenazoviridin from Bacterial Fermentation

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Audience: Researchers, scientists, and drug development professionals.

Introduction:

**Phenazoviridin** is a phenazine-class metabolite produced by the bacterium Streptomyces sp. HR04.[1] This document provides a detailed protocol for the isolation and purification of **Phenazoviridin** from bacterial fermentation broth. The methodology covers fermentation, solvent extraction, and chromatographic purification steps. The protocol is intended to serve as a guide for researchers in natural product chemistry, microbiology, and drug discovery.

## **Data Presentation**

The following tables provide a template for summarizing quantitative data during the isolation of **Phenazoviridin**. The values presented are representative and will vary depending on the specific fermentation and purification conditions.

Table 1: Fermentation and Extraction Data



Parameter	Value	Unit
Fermentation Volume	10	L
Wet Cell Weight	500	g
Dry Cell Weight	100	g
Phenazoviridin Titer (in broth)	50	mg/L
Extraction Solvent	Ethyl Acetate	-
Extraction Volume	10	L
Crude Extract Yield	2.5	g
Extraction Efficiency	90	%

Table 2: Chromatographic Purification Summary

Purification Step	Starting Material (mg)	Product Yield (mg)	Purity (%)	Recovery (%)
Silica Gel Chromatography	2500	800	60	32
Preparative HPLC	800	350	>98	43.75

# Experimental Protocols Fermentation of Streptomyces sp. HR04

This protocol describes the cultivation of Streptomyces sp. HR04 for the production of **Phenazoviridin**.

## Materials:

• Streptomyces sp. HR04 culture



- Seed medium (per liter): 10 g glucose, 20 g soluble starch, 5 g yeast extract, 5 g peptone, 1 g K<sub>2</sub>HPO<sub>4</sub>, 0.5 g MgSO<sub>4</sub>·7H<sub>2</sub>O, pH 7.2
- Production medium (per liter): 30 g glucose, 15 g soybean meal, 3 g yeast extract, 2 g
   CaCO<sub>3</sub>, 4 g NaCl, pH 7.0
- Sterile baffled flasks
- Incubator shaker

#### Procedure:

- Inoculum Preparation: Inoculate a loopful of Streptomyces sp. HR04 from a slant into a 250 mL flask containing 50 mL of seed medium. Incubate at 28°C for 48 hours with shaking at 200 rpm.
- Production Culture: Inoculate 10 L of production medium in a fermenter with 5% (v/v) of the seed culture.
- Fermentation: Ferment at 28°C for 7 days with aeration and agitation. Monitor pH, glucose consumption, and **Phenazoviridin** production periodically.

## **Extraction of Phenazoviridin**

This protocol details the extraction of **Phenazoviridin** from the fermentation broth using an organic solvent.

#### Materials:

- Fermentation broth of Streptomyces sp. HR04
- Ethyl acetate
- Centrifuge
- Separatory funnel
- Rotary evaporator



### Procedure:

- Separation of Biomass: Centrifuge the fermentation broth at 8,000 rpm for 20 minutes to separate the mycelium from the supernatant.
- Solvent Extraction:
  - Extract the supernatant twice with an equal volume of ethyl acetate in a separatory funnel.
  - Combine the organic layers.
  - Extract the mycelial cake with ethyl acetate and combine this extract with the supernatant extract.
- Concentration: Concentrate the combined ethyl acetate extracts under reduced pressure using a rotary evaporator to obtain the crude extract.

## **Chromatographic Purification of Phenazoviridin**

This protocol outlines a two-step chromatographic procedure for the purification of **Phenazoviridin** from the crude extract.

#### Materials:

- Crude Phenazoviridin extract
- Silica gel (60-120 mesh)
- · Glass column for chromatography
- Solvents: Hexane, Ethyl Acetate, Methanol
- Preparative High-Performance Liquid Chromatography (HPLC) system
- C18 reverse-phase column
- Acetonitrile
- Water (HPLC grade)



Trifluoroacetic acid (TFA)

#### Procedure:

- Silica Gel Column Chromatography:
  - Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel.
  - Dry the silica gel and load it onto a silica gel column packed in hexane.
  - Elute the column with a stepwise gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate, followed by methanol.
  - Collect fractions and monitor by Thin Layer Chromatography (TLC) or analytical HPLC to identify fractions containing **Phenazoviridin**.
  - Pool the **Phenazoviridin**-rich fractions and evaporate the solvent.
- Preparative HPLC:
  - Dissolve the partially purified sample in the mobile phase.
  - Purify the sample using a preparative C18 HPLC column.
  - A typical mobile phase could be a gradient of acetonitrile in water with 0.1% TFA.
  - Monitor the elution at a suitable wavelength (e.g., 254 nm or a wavelength specific to phenazines).
  - Collect the peak corresponding to Phenazoviridin.
  - Lyophilize or evaporate the solvent to obtain pure **Phenazoviridin**.

## **Mandatory Visualization**

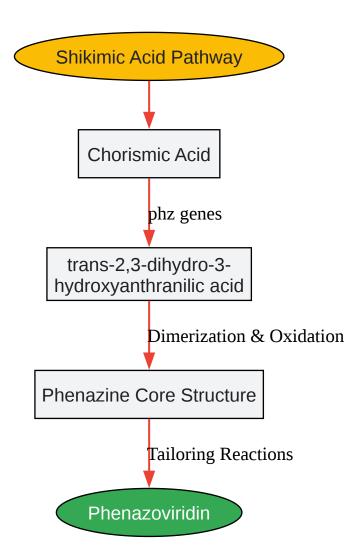
The following diagrams illustrate the experimental workflow and the general biosynthetic pathway for phenazine compounds.





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Caption: Experimental workflow for the isolation of **Phenazoviridin**.



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Caption: Generalized phenazine biosynthesis pathway.



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## References

- 1. Phenazoviridin, a novel free radical scavenger from Streptomyces sp. Taxonomy, fermentation, isolation, structure elucidation and biological properties PubMed [pubmed.ncbi.nlm.nih.gov]
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